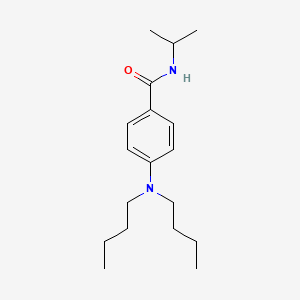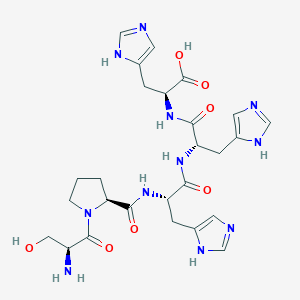
CID 71415348
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71415348 is a chemical compound with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form intermediate compounds.
Intermediate Processing: These intermediates are then subjected to further reactions, often involving catalysts and specific reagents, to achieve the desired compound.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
CID 71415348 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Addition: The compound can participate in addition reactions where atoms or groups are added to the molecule, commonly using catalysts like palladium or platinum.
Wissenschaftliche Forschungsanwendungen
CID 71415348 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 71415348 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition or activation of specific pathways, ultimately affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
CID 71415348 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: Known for its structural similarity but differing in specific functional groups and reactivity.
CID 63014: A salt mixture that shares some properties with this compound but has distinct chemical behavior.
CID 078: Another compound with similar applications but different molecular targets and mechanisms of action.
Eigenschaften
CAS-Nummer |
834880-99-8 |
|---|---|
Molekularformel |
C3H5O2SSi |
Molekulargewicht |
133.22 g/mol |
InChI |
InChI=1S/C3H5O2SSi/c4-3(6)1-2-5-7/h1-2H2,(H,4,6) |
InChI-Schlüssel |
ZVJXWYYRKRJBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[Si])C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)


![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
